molecular formula C16H18F3N3O B2762569 (E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide CAS No. 2411330-11-3

(E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide

Cat. No. B2762569
CAS RN: 2411330-11-3
M. Wt: 325.335
InChI Key: JFRIEVRRNBYYII-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide, also known as TG003, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the serine/threonine kinase, glycogen synthase kinase 3β (GSK3β). TG003 has shown potential in various areas of research, including cancer, neurodegenerative diseases, and inflammation.

Mechanism of Action

(E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide exerts its inhibitory effect on GSK3β by binding to the ATP-binding site of the kinase. This prevents the phosphorylation of GSK3β substrates, leading to the inhibition of downstream signaling pathways. (E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide has been shown to be a more potent inhibitor of GSK3β than other inhibitors, such as lithium and SB216763.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, (E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide inhibits cell proliferation and induces apoptosis. In neuronal cells, (E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide promotes neurite outgrowth and protects against neurodegeneration. Inflammatory responses have also been shown to be inhibited by (E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide in lab experiments is its high selectivity for GSK3β. This allows researchers to study the specific effects of GSK3β inhibition without affecting other kinases. However, one limitation of (E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the use of (E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide in scientific research. One area of interest is the potential use of (E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide in cancer therapy. Studies have shown that (E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide can enhance the efficacy of chemotherapy drugs and reduce tumor growth in animal models. Another area of interest is the use of (E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease. (E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models. Finally, the development of more potent and selective GSK3β inhibitors, based on the structure of (E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide, is an area of ongoing research.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide can be synthesized using a multistep process that involves the condensation of 5,6,7-trifluoro-1H-indole-3-carboxaldehyde with N,N-dimethylformamide dimethyl acetal, followed by the addition of 2-bromoethylamine hydrobromide and the final step of deprotection. The synthesis of (E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide has been optimized to produce high yields and purity.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide has been extensively used in scientific research due to its ability to selectively inhibit GSK3β. GSK3β is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of GSK3β has been implicated in several diseases, including cancer, Alzheimer's disease, and diabetes. Therefore, (E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide has been studied for its potential therapeutic applications in these diseases.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O/c1-22(2)7-3-4-13(23)20-6-5-10-9-21-16-11(10)8-12(17)14(18)15(16)19/h3-4,8-9,21H,5-7H2,1-2H3,(H,20,23)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRIEVRRNBYYII-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCCC1=CNC2=C(C(=C(C=C12)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCCC1=CNC2=C(C(=C(C=C12)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide

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